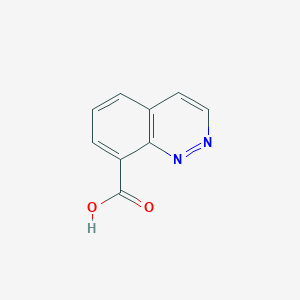
Cinnoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-8-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂. It belongs to the cinnoline family, which is known for its diverse pharmacological activities. This compound is characterized by a cinnoline ring fused with a carboxylic acid group at the 8th position, making it a valuable entity in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of an alkyne with an amino group and a carboxylic acid group. For instance, the cyclization of o-C₆H₄(NH₂)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can be further decarboxylated and reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Cinnoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
Scientific Research Applications
Cinnoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication, leading to its antibacterial and antifungal effects . Additionally, its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Cinnoline-8-carboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Phthalazine: A compound with a fused benzene and pyridazine ring, differing in nitrogen atom positions.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications, highlighting the uniqueness of this compound.
Biological Activity
Cinnoline-8-carboxylic acid is a compound belonging to the cinnoline family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
Cinnoline derivatives are characterized by a bicyclic structure that contributes to their biological activity. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazines and carbonyl compounds. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Pharmacological Properties
This compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Research indicates that cinnoline derivatives possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with electron-withdrawing groups have shown enhanced antibacterial efficacy compared to their counterparts .
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of cinnoline derivatives on cancer cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells, indicating potent anticancer potential .
- Anti-inflammatory Effects : Cinnoline compounds have been evaluated for their ability to inhibit inflammatory mediators. Some derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
- Antibacterial Efficacy : A study assessed various cinnoline derivatives for their antibacterial activity against resistant strains. Notably, one hybrid compound exhibited an MIC value lower than that of standard antibiotics, suggesting potential as a novel antibacterial agent .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain cinnoline derivatives significantly reduced cell viability in MCF-7 and HeLa cells. The structure-activity relationship indicated that modifications on the aromatic rings could enhance cytotoxicity .
- Anti-inflammatory Mechanisms : Research has shown that cinnoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, providing a therapeutic avenue for inflammatory diseases .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
cinnoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |
InChI Key |
BMNLBBNBOLIBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















